molecular formula C10H10ClFO2 B13321341 Methyl 2-(4-chloro-2-fluorophenyl)propanoate

Methyl 2-(4-chloro-2-fluorophenyl)propanoate

Cat. No.: B13321341
M. Wt: 216.63 g/mol
InChI Key: KPIWZLZVQDJWKQ-UHFFFAOYSA-N
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Description

Methyl 2-(4-chloro-2-fluorophenyl)propanoate is an organic compound with the molecular formula C10H10ClFO2 It is a derivative of propanoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group, and the phenyl ring is substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-chloro-2-fluorophenyl)propanoate typically involves the esterification of 2-(4-chloro-2-fluorophenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-chloro-2-fluorophenyl)propanoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.

    Reduction: The compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.

    Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, with common reagents including hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used for reduction reactions.

Major Products Formed

    Substitution Reactions: Products will vary depending on the substituents introduced.

    Hydrolysis: The major products are 2-(4-chloro-2-fluorophenyl)propanoic acid and methanol.

    Reduction: The major product is the corresponding alcohol.

Scientific Research Applications

Methyl 2-(4-chloro-2-fluorophenyl)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(4-chloro-2-fluorophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms on the phenyl ring can enhance the compound’s binding affinity and specificity towards these targets. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-fluorophenoxy)propanoate
  • Methyl 2-(4-chlorophenoxy)propanoate
  • Methyl 2-(2-chloro-4-fluorophenoxy)propanoate

Uniqueness

Methyl 2-(4-chloro-2-fluorophenyl)propanoate is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H10ClFO2

Molecular Weight

216.63 g/mol

IUPAC Name

methyl 2-(4-chloro-2-fluorophenyl)propanoate

InChI

InChI=1S/C10H10ClFO2/c1-6(10(13)14-2)8-4-3-7(11)5-9(8)12/h3-6H,1-2H3

InChI Key

KPIWZLZVQDJWKQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)F)C(=O)OC

Origin of Product

United States

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